5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde
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Overview
Description
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO5. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde typically involves the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the aldehyde group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution of the bromine atom.
Scientific Research Applications
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of novel materials with specific properties, such as chromogenic reagents and fluorescent dyes.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like the nitro and aldehyde groups allows it to participate in redox reactions and form covalent bonds with biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the nitro group.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks both the bromine and nitro groups.
Uniqueness
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H6BrNO5 |
---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8-5(9)2-4(3-11)7(12)6(8)10(13)14/h2-3,12H,1H3 |
InChI Key |
IZUOXIAVRSWZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])O)C=O)Br |
Origin of Product |
United States |
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